N-[2-({[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide
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Overview
Description
N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a ligand for specific receptors .
Preparation Methods
The synthesis of N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole core.
Introduction of the chlorophenyl group: The chlorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chemical Reactions Analysis
N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective ligand for dopamine receptors, particularly the D4 receptor. This makes it a candidate for research in neuropharmacology and the development of treatments for neurological disorders.
Biological Studies: Indole derivatives, including this compound, are investigated for their antiviral, anticancer, and antimicrobial properties. They are used in various biological assays to understand their mechanisms of action and therapeutic potential.
Chemical Biology: The compound is used as a tool in chemical biology to study receptor-ligand interactions and to develop new chemical probes for biological research.
Mechanism of Action
The mechanism of action of N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound acts as a potent and selective ligand for the D4 dopamine receptor . By binding to this receptor, it modulates the receptor’s activity, influencing various signaling pathways involved in neurological processes .
Comparison with Similar Compounds
N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide can be compared with other indole derivatives and piperazine-containing compounds:
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is also a selective ligand for the D4 dopamine receptor and shares structural similarities with the target compound.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural research.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
The uniqueness of N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide lies in its specific receptor selectivity and potential therapeutic applications in neuropharmacology .
Properties
Molecular Formula |
C23H24ClN5O3 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24ClN5O3/c24-17-5-3-6-18(15-17)28-10-12-29(13-11-28)23(32)22(31)26-9-8-25-21(30)20-14-16-4-1-2-7-19(16)27-20/h1-7,14-15,27H,8-13H2,(H,25,30)(H,26,31) |
InChI Key |
VHKJJYLBMQJOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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